Structural Class Assignment: Type B (Δ²⁰⁽²²⁾) Backbone vs. Type A Ganoderic Acid C2 — Implications for Bioactivity
Ganoderenic acid C possesses a Type B lanostane backbone bearing a Δ²⁰⁽²²⁾ (E-configuration) double bond in the side chain, whereas ganoderic acid C2—its closest isomeric analog—has a Type A backbone with a fully saturated C20–C22 bond. In the systematic SAR study by Zhu et al., all Type B compounds (ganoderenic acid C, ganoderenic acid A, ganoderenic acid H, etc.) exhibited uniformly weak neuraminidase inhibition (IC₅₀ >200 μM), while Type A compounds with identical oxidation patterns but lacking the Δ²⁰⁽²²⁾ unsaturation showed a 40-fold to >170-fold improvement in potency [1]. The same backbone-dependent activity divergence is observed in the L1210 cytotoxicity panel, where ganoderenic acid C (Type B) yields no measurable IC₅₀ whereas ganoderic acid I (Type A) records an IC₅₀ of 39.54 μM [2].
| Evidence Dimension | Structural backbone classification and correlated bioactivity divergence |
|---|---|
| Target Compound Data | Type B backbone (lanost-8,20(22)-dien-26-oic acid); Δ²⁰⁽²²⁾ (E); NA IC₅₀ >200 μM (H1N1, H5N1); L1210 IC₅₀: not measurable (no activity at highest concentration tested) |
| Comparator Or Baseline | Ganoderic acid C2 (Type A, lanost-8-en-26-oic acid, saturated C20–C22); NA IC₅₀ >200 μM. Ganoderic acid I (Type A): L1210 IC₅₀ = 39.54 μM. Ganoderic acid T-Q (Type A): NA IC₅₀ = 5.6 μM (H1N1), 1.2 μM (H5N1) |
| Quantified Difference | Type A vs Type B backbone correlates with >40-fold difference in neuraminidase inhibition and qualitative on/off difference in L1210 cytotoxicity |
| Conditions | NA inhibition: fluorometric assay with H1N1 and H5N1 neuraminidases, 100 μM test concentration. L1210 cytotoxicity: MTT assay, murine leukemia L1210 cell line. |
Why This Matters
The Type B backbone fundamentally limits target engagement in certain assays; researchers seeking neuraminidase inhibition or broad leukemia cytotoxicity must select Type A analogs instead, making ganoderenic acid C specifically useful as a Type B negative control or for studying backbone-dependent selectivity.
- [1] Zhu M, Qi Q, Liu X, et al. Ganoderma lucidum triterpenoids as neuraminidase inhibitors. Sci Rep. 2015;5:13194. Tables 1 and 2. doi:10.1038/srep13194 View Source
- [2] Yang M, Yue YW, Zhang JS, Tang QJ, Feng N, Han W. A preliminary investigation on anti-tumor structure-activity relationship of lanostane triterpenes from Ganoderma spp. J Fungal Res. 2022;41(9):1519. Table 2. View Source
